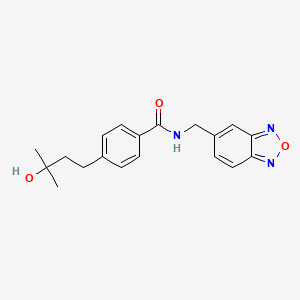

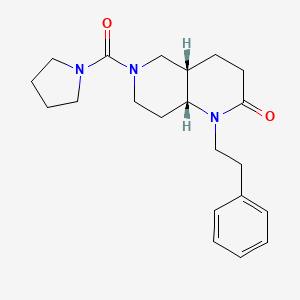

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, commonly known as BODIPY FL, is a fluorescent dye that is widely used in scientific research. It is a derivative of the BODIPY (boron-dipyrromethene) family of dyes, which are known for their high photostability and brightness. BODIPY FL has a unique combination of properties that make it useful in a variety of applications, including biochemistry, cell biology, and materials science.

Mechanism of Action

The mechanism of action of BODIPY FL is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, is used to visualize and quantify the presence of the dye in biological and materials systems. BODIPY FL has a high quantum yield, which means that it emits a large amount of light for every photon absorbed. This property makes it a highly sensitive probe for detecting low levels of biomolecules and environmental factors.

Biochemical and Physiological Effects:

BODIPY FL is a relatively inert molecule that does not have any known biochemical or physiological effects on cells or organisms. However, its use as a fluorescent probe can have indirect effects on cellular processes, such as protein localization, trafficking, and turnover. In addition, the attachment of BODIPY FL to biomolecules can affect their stability and function, although this is typically minimized by using low concentrations of the dye.

Advantages and Limitations for Lab Experiments

BODIPY FL has several advantages for lab experiments, including its high photostability, brightness, and sensitivity. It is also compatible with a wide range of biological and materials systems, making it a versatile tool for research. However, BODIPY FL has some limitations, including its relatively high cost, complex synthesis, and potential interference with cellular processes at high concentrations. In addition, the dye can be sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.

Future Directions

There are many potential future directions for research involving BODIPY FL. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for the dye, such as in vivo imaging and drug delivery. In addition, there is ongoing research into the use of BODIPY FL as a sensor for detecting changes in cellular function and disease states. Overall, BODIPY FL is a valuable tool for scientific research that has the potential to contribute to a wide range of fields.

Synthesis Methods

The synthesis of BODIPY FL involves several steps, starting with the preparation of the benzoxadiazole core. This is followed by the introduction of the BODIPY chromophore, which is achieved by a condensation reaction between the core and an aldehyde derivative. The final step involves the attachment of the 3-hydroxy-3-methylbutyl group to the benzamide moiety. The synthesis of BODIPY FL is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BODIPY FL is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. BODIPY FL is also used as a sensor for detecting changes in pH, metal ions, and other environmental factors. In addition, BODIPY FL is used in materials science as a fluorescent marker for polymers and other materials.

properties

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-19(2,24)10-9-13-3-6-15(7-4-13)18(23)20-12-14-5-8-16-17(11-14)22-25-21-16/h3-8,11,24H,9-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOUHNWUIHLHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC3=NON=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5494515.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B5494522.png)

![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5494533.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)

![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5494572.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5494576.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494588.png)

![2-{4-[4-hydroxy-1-(2-methoxyethyl)-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5494599.png)

![2-(3-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5494604.png)